molecular formula C18H19N5O3S2 B3005656 N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223806-24-3

N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B3005656
CAS No.: 1223806-24-3
M. Wt: 417.5
InChI Key: XTFVPNPWZVTQFW-UHFFFAOYSA-N
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Description

N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidin-7-one core. Key structural elements include:

  • Morpholino substituent at position 2: A six-membered morpholine ring enhances solubility and may modulate pharmacokinetic properties.

This compound’s synthesis likely involves alkylation of a thio-pyrimidinone intermediate with a chloroacetamide derivative, analogous to methods described for related structures .

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c1-27-13-4-2-3-12(9-13)20-14(24)10-23-11-19-16-15(17(23)25)28-18(21-16)22-5-7-26-8-6-22/h2-4,9,11H,5-8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFVPNPWZVTQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities. The presence of a morpholine ring and a methylthio group contributes to its unique chemical behavior and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Antibacterial : Studies indicate that derivatives of thiazolo-pyrimidines exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL against pathogens like E. coli and S. aureus .
    • Antifungal : The compound is also expected to possess antifungal activity, with MIC values indicating effectiveness against fungi such as T. viride and A. fumigatus.
  • Anticancer Activity
    • Research has demonstrated that thiazolo-pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These effects are often mediated by the activation of caspases and modulation of signaling pathways involved in cell survival .
  • Cytotoxicity
    • In vitro studies have assessed the cytotoxic effects of the compound on human cell lines, revealing dose-dependent toxicity profiles. Observations include increased alanine aminotransferase (ALT) levels in treated cells, indicating potential liver toxicity at higher concentrations .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Modulation of Signaling Pathways : It likely affects pathways related to apoptosis and cellular stress responses, particularly in cancer cells.
  • Interaction with DNA/RNA : Some thiazolo-pyrimidine derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

  • Antibacterial Efficacy : A study comparing the antibacterial efficacy of various thiazolo-pyrimidine derivatives found that compounds similar to this compound exhibited MIC values significantly lower than conventional antibiotics like ampicillin .
  • Cytotoxicity Assessment : In a cytotoxicity study involving human liver cells, treatment with the compound resulted in elevated liver enzyme levels, suggesting hepatotoxic potential at high doses .

Research Findings Summary Table

Biological ActivityMIC (mg/mL)MBC (mg/mL)Notable Effects
Antibacterial0.004 - 0.0450.008 - 1.2Effective against E. coli, S. aureus
Antifungal0.004 - 0.06VariesEffective against T. viride
CytotoxicityN/AN/AIncreased ALT levels in liver cells

Scientific Research Applications

Anticancer Activity

The compound is part of a class of thiazolo[4,5-d]pyrimidine derivatives that have been shown to possess significant anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.

  • Mechanism of Action : The thiazolo[4,5-d]pyrimidine scaffold mimics purine structures, allowing it to interfere with nucleic acid metabolism and cellular signaling pathways critical for cancer cell survival. This structural similarity enhances its efficacy as an anticancer agent .

Modulation of NMDA Receptor Activity

Another significant application of this compound is its role as a modulator of NMDA (N-Methyl-D-Aspartate) receptors. NMDA receptors are integral to synaptic plasticity and memory function, making them crucial targets for treating neurodegenerative diseases such as Alzheimer's disease.

  • Selectivity and Efficacy : Compounds that selectively modulate NMDA receptor subtypes may provide therapeutic benefits with reduced side effects, addressing the need for effective treatments in neurodegenerative conditions .

Case Studies

  • Anticancer Properties : A study demonstrated that derivatives of thiazolo[4,5-d]pyrimidine exhibited potent cytotoxic effects against various cancer cell lines. The mechanism involved the activation of caspases and induction of apoptosis, highlighting its potential as a chemotherapeutic agent .
  • Neuropharmacological Effects : Research focusing on NMDA receptor modulation revealed that certain derivatives could enhance cognitive function in animal models, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInduces apoptosis in cancer cellsEffective against multiple cancer cell lines; activates apoptotic pathways
NMDA Receptor ModulationEnhances cognitive function; potential treatment for Alzheimer's diseaseSelective modulation reduces side effects; improves synaptic plasticity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, synthesis methods, and physicochemical properties of the target compound with analogues from the literature:

Compound Core Structure Substituents Synthesis Highlights Physical Properties Reference
N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide Thiazolo[4,5-d]pyrimidin-7-one 2-morpholino, 6-(3-(methylthio)phenyl)acetamide Likely alkylation of thio-pyrimidinone with chloroacetamide (similar to ) Data not explicitly reported; morpholino may enhance aqueous solubility.
N-(7-Methyl-2-phenylamino-tetrahydrothieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24) Thieno[2,3-d]pyrimidin-4-one 2-phenylamino, 7-methyl, 3-acetamide Acetylation with acetyl chloride in pyridine m.p. 143–145°C; IR: 1,730 cm⁻¹ (C=O); Moderate solubility in ethanol/dioxane.
N-(2-chlorobenzyl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide (CHEMBL1464395) Triazolo[4,5-d]pyrimidin-7-one 3-benzyl, 6-(2-chlorobenzyl)acetamide Not specified; likely nucleophilic substitution or coupling Synonyms listed; chlorophenyl group may increase lipophilicity.
Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidin-3-one 5-phenyl, 6-ethoxycarbonyl, 2,4,6-trimethoxybenzylidene Cyclocondensation and crystallization Crystal structure resolved (C–S bond angles: 0.7–179.4°); low aqueous solubility.

Key Comparative Insights

Core Heterocycle Effects: The thiazolo[4,5-d]pyrimidin-7-one core in the target compound differs from thieno[2,3-d]pyrimidin-4-one () and triazolo[4,5-d]pyrimidin-7-one ().

Substituent Impact: Morpholino vs. Benzyl/Chlorophenyl: The morpholino group in the target compound likely improves solubility compared to the lipophilic benzyl () or chlorophenyl groups. This aligns with trends observed in kinase inhibitors, where morpholine derivatives exhibit enhanced bioavailability . Methylthio Phenyl vs. Phenylamino: The 3-(methylthio)phenyl group introduces a sulfur atom, which may confer metabolic stability via reduced oxidative susceptibility compared to anilines () .

Synthetic Routes: Alkylation of thio-pyrimidinones with chloroacetamides (as in ) is a common strategy for attaching acetamide sidechains. However, the target compound’s synthesis may require optimized conditions to accommodate the bulky morpholino group .

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